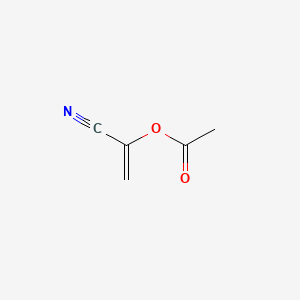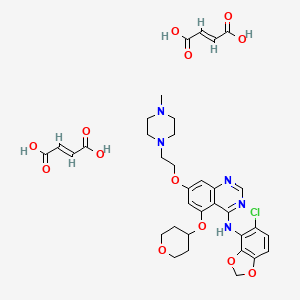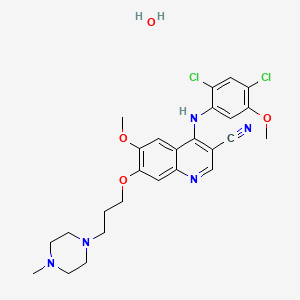
1-氰基乙烯基乙酸酯
描述
1-Cyanovinyl acetate, also known as α-Acetoxyacrylonitrile, 1-Acetoxy-1-cyanoethylene, or 2-Hydroxyacrylonitrile acetate, is a chemical compound with the linear formula CH2=C(OCOCH3)CN . It has a molecular weight of 111.10 .
Molecular Structure Analysis
The molecular structure of 1-Cyanovinyl acetate can be represented by the SMILES stringCC(=O)OC(=C)C#N . The InChI representation is 1S/C5H5NO2/c1-4(3-6)8-5(2)7/h1H2,2H3 . Physical And Chemical Properties Analysis
1-Cyanovinyl acetate is a liquid at room temperature . It has a vapor pressure of 30 mmHg at 80 °C . The refractive index n20/D is 1.426 (lit.) . The boiling point is 80-82 °C/30 mmHg (lit.) , and the density is 1.04 g/mL at 25 °C (lit.) .科学研究应用
Organic Synthesis
1-Cyanovinyl acetate is a versatile reagent in organic synthesis, particularly in Diels-Alder reactions where it acts as a dienophile . It has been used to synthesize complex molecules, including steroid derivatives and bridged bicyclic D-rings . Its ability to undergo cycloaddition reactions makes it valuable for constructing diverse molecular architectures.
Polymerization
In the field of polymer science, 1-Cyanovinyl acetate serves as a monomer in polymerization processes . It contributes to the formation of polymers with specific properties, such as cyanoethyl polyvinyl alcohol-based gel polymer electrolytes for lithium-ion batteries . These polymers are significant for their potential applications in energy storage devices.
Materials Science
1-Cyanovinyl acetate is involved in the synthesis of materials with unique properties. For instance, its incorporation into certain reactions can lead to materials that exhibit nonlinear optical properties , which are important in the development of optoelectronic devices .
Agricultural Chemistry
The compound’s utility in organic synthesis extends to agricultural chemistry, where it may be used to create intermediates for agrochemicals. Its reactivity in Diels-Alder reactions can be leveraged to synthesize compounds that serve as precursors to plant protection agents .
Industrial Applications
1-Cyanovinyl acetate finds use in various industrial applications, particularly where its polymerization behavior is beneficial. It can be a key ingredient in the manufacture of coatings, adhesives, and other materials that require specific chemical properties for performance .
安全和危害
作用机制
C5H5NO2C_5H_5NO_2C5H5NO2
. This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.Biochemical Pathways
It’s known that cyanovinyl derivatives can participate in various chemical reactions. For instance, cyanovinyl phosphate, derived from 1-cyanovinyl acetate, shows interesting hydrolysis behavior, converting uridine to uridine monophosphate and phosphate to pyrophosphate. This suggests that 1-Cyanovinyl acetate may play a role in biochemical pathways involving these conversions.
属性
IUPAC Name |
1-cyanoethenyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c1-4(3-6)8-5(2)7/h1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSHREXVLSTLFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(=C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40184676 | |
| Record name | Acetic acid, 1-cyanovinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40184676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyanovinyl acetate | |
CAS RN |
3061-65-2 | |
| Record name | 2-(Acetyloxy)-2-propenenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3061-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 1-cyanovinyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003061652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 1-cyanovinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40184676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cyanovinyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.367 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of 1-cyanovinyl acetate in organic synthesis?
A1: 1-cyanovinyl acetate serves as a valuable dienophile in Diels-Alder reactions. [, , , , , , , ] This reaction allows for the construction of complex cyclic structures from simpler starting materials, making it a powerful tool in synthetic organic chemistry.
Q2: Can you give an example of how 1-cyanovinyl acetate's regioselectivity in Diels-Alder reactions has been studied?
A2: Researchers investigated the Diels-Alder reaction of 10-allyl-1,8-dichloroanthracene with 1-cyanovinyl acetate. [] They found that the reaction exclusively yielded the ortho isomer, highlighting the influence of steric effects on the reaction's regioselectivity.
Q3: Are there any examples of using 1-cyanovinyl acetate to access natural product scaffolds?
A3: Yes, 1-cyanovinyl acetate has been utilized in several synthetic routes towards natural product scaffolds. For example, it was used in the synthesis of the gastroprotective substance AI-77-B and its analogs. [] Additionally, it served as a starting point in synthetic studies towards furanoheliangolides, where a Diels-Alder reaction with 1-cyanovinyl acetate was a key step. []
Q4: Has 1-cyanovinyl acetate played a role in the synthesis of any carbohydrate derivatives?
A4: Yes, 1-cyanovinyl acetate has proven useful in carbohydrate synthesis. Researchers successfully synthesized undeculofuranoside derivatives of herbicidins and related analogs, leveraging the Diels-Alder adduct of furan and 1-cyanovinyl acetate as a crucial building block. [] This adduct was further employed in the stereoselective synthesis of 8-oxabicyclo[3.2.1]octane-2,3,4,6,7-pentols, which acted as precursors for protected 2,6-anhydrohepturonic acid derivatives. These derivatives proved valuable for constructing (1→3)-C,C-linked trisaccharides. []
Q5: Beyond Diels-Alder reactions, are there other reactions where 1-cyanovinyl acetate displays unique reactivity?
A5: Interestingly, during efforts to leverage a Pt(II)-catalyzed carbocycloisomerization, researchers discovered that bis(1-cyanovinyl acetate) could be used to generate 3-oxidopyrylium ions. [] This unexpected reactivity highlights the potential for 1-cyanovinyl acetate derivatives to participate in novel synthetic transformations.
Q6: Has the conformational behavior of 1-cyanovinyl acetate been investigated?
A6: Yes, researchers used multiple-mode two-dimensional infrared (2D-IR) spectroscopy to map the molecular conformations of 1-cyanovinyl acetate in solution. [] By analyzing the transition dipole moments of different vibrational modes, they determined the three-dimensional structure and population distribution of the molecule's conformers.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Pyrazolo[1,5-a]pyrimidine, 6-(4-methoxyphenyl)-3-(3-thienyl)-](/img/structure/B1194690.png)
![Sodium 2,6-bis{[hydroxy(2-methoxyethoxy)methylidene]amino}-N-(5-{[hydroxy(methyl)phosphoryl]oxy}pentyl)hexanimidate](/img/structure/B1194691.png)

![N'-[(Z)-4-(ethylamino)but-2-enyl]-N-[4-[[(Z)-4-(ethylamino)but-2-enyl]amino]butyl]butane-1,4-diamine](/img/structure/B1194700.png)
